Perlapine, also known as 6-(4-methylpiperazin-1-yl)morphanthridine, is a tricyclic compound that belongs to the class of drugs known as piperazine-substituted tricyclic antidepressants. [] In scientific research, perlapine has primarily served as a tool to investigate central dopaminergic and cholinergic systems due to its interaction with these neurotransmitter systems. []
Perlapine has been used in scientific research to investigate the role of dopamine in various behavioral and physiological processes. Its ability to enhance dopamine turnover, particularly in the mesolimbic pathway, makes it a valuable tool for studying dopamine-related functions. []
Perlapine's unique pharmacological profile, characterized by its atypical antipsychotic-like effects and relatively weak D2 receptor binding, has made it a subject of interest in the exploration of alternative mechanisms underlying antipsychotic action. [, , ]
Perlapine exhibits sedative and sleep-promoting properties, leading to its investigation in sleep research. Studies have explored its effects on sleep architecture, including REM sleep and rapid eye movements. [, , ]
Recent research has identified perlapine as a potent agonist of the engineered muscarinic receptor hM3Dq, a Designer Receptor Exclusively Activated by Designer Drugs (DREADD). [] This discovery highlights its potential utility in chemogenetic approaches for manipulating neuronal activity with high selectivity. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: